4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
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Overview
Description
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound with a complex structure that includes an acetyl group, a methylanilino group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of the acetyl and methylanilino groups. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction introduces the acetyl group onto the biphenyl core using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and methylanilino groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its binding to enzymes, receptors, or other biomolecules are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Lacks the methylanilino group, making it less complex.
5-(4-Methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the acetyl group, affecting its reactivity.
4-Methylbiphenyl: A simpler biphenyl derivative without the acetyl and methylanilino groups.
Uniqueness
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the presence of both the acetyl and methylanilino groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
143768-20-1 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-hydroxy-6-(4-methylphenyl)imino-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C21H21NO2/c1-14-8-10-18(11-9-14)22-19-12-17(16-6-4-3-5-7-16)13-20(24)21(19)15(2)23/h3-11,17,24H,12-13H2,1-2H3 |
InChI Key |
RXAWGYHHNHCQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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